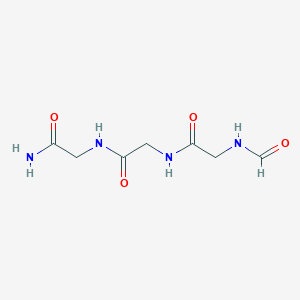

N-Formylglycylglycylglycinamide

Beschreibung

N-Formylglycylglycylglycinamide is a synthetic tripeptide derivative composed of three glycine residues. Its structure features an N-terminal formyl group (-CHO) and a C-terminal amide (-CONH2). Such modifications are common in peptide-based drug design to optimize pharmacokinetics .

Eigenschaften

CAS-Nummer |

39692-04-1 |

|---|---|

Molekularformel |

C7H12N4O4 |

Molekulargewicht |

216.19 g/mol |

IUPAC-Name |

2-[[2-[(2-formamidoacetyl)amino]acetyl]amino]acetamide |

InChI |

InChI=1S/C7H12N4O4/c8-5(13)1-10-7(15)3-11-6(14)2-9-4-12/h4H,1-3H2,(H2,8,13)(H,9,12)(H,10,15)(H,11,14) |

InChI-Schlüssel |

ANWBLMUZXNZSKF-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(=O)N)NC(=O)CNC(=O)CNC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Formylglycylglycylglycinamide can be synthesized through the oxidative cleavage of N-acylamino acids. One method involves the use of ammonium persulfate ((NH4)2S2O8) in the presence of copper(II) sulfate (CuSO4) and silver nitrate (AgNO3) as catalysts. The reaction is carried out in a mixture of dichloromethane (CH2Cl2) and water at 40°C .

Industrial Production Methods

Industrial production methods for N-Formylglycylglycylglycinamide are not well-documented. the principles of large-scale peptide synthesis, such as solid-phase peptide synthesis (SPPS), could be adapted for its production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Formylglycylglycylglycinamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the amide groups under acidic or basic conditions.

Major Products

Oxidation: N-Formylglycylglycylglycinic acid.

Reduction: N-Hydroxymethylglycylglycylglycinamide.

Substitution: Various substituted amides or esters, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.

Biology: It may serve as a model compound for studying peptide interactions and enzymatic processes.

Medicine: Its derivatives could be explored for therapeutic applications, such as enzyme inhibitors or drug delivery systems.

Industry: It can be utilized in the development of novel materials and biopolymers.

Wirkmechanismus

The mechanism of action of N-Formylglycylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The peptide backbone allows for flexibility and conformational changes, which are crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares N-Formylglycylglycylglycinamide with structurally related compounds derived from the evidence:

*Hypothetical data inferred from structural analogs.

Key Research Findings

Formyl vs. N-Acetylglycylglycine (CAS 5687-48-9) is widely used in glycobiology due to its stability in aqueous buffers, a property likely shared by formylated analogs .

Chain Length and Functional Groups :

- Glycylglycine (CAS 556-50-3) lacks terminal modifications, making it prone to enzymatic degradation compared to formylated/amidated derivatives .

- The inclusion of proline in N-Acetylglycylglycyl-L-prolylglycylglycyl-N-methylglycinamide introduces conformational rigidity, a contrast to the flexible glycine backbone of the target compound .

Applications in Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.